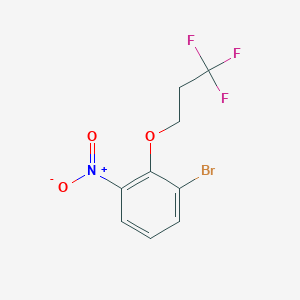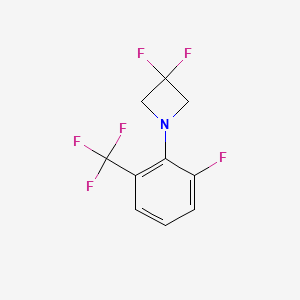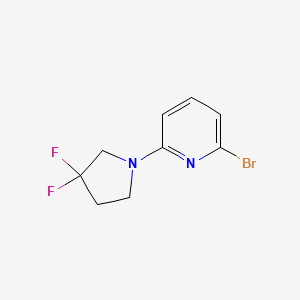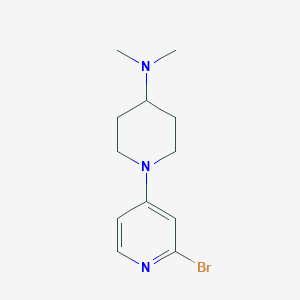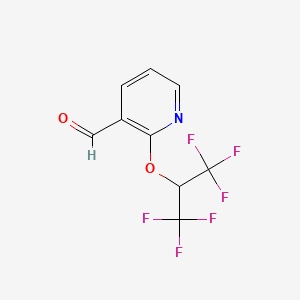
5-Hydroxyamino-2-trifluoromethyl-phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxyamino-2-trifluoromethyl-phenol, also known as 5-HTPM, is a phenolic compound that has been studied for its potential applications in scientific research. 5-HTPM is a derivative of 5-hydroxytryptamine (5-HT or serotonin), a neurotransmitter in the human body, and is found naturally in some plants. It is a white, crystalline solid with a melting point of 143-145 °C. 5-HTPM has been studied for its potential applications in organic synthesis, as a biochemical probe, and as a therapeutic agent.
Aplicaciones Científicas De Investigación
Antioxidant and Radical Scavenging Properties
5-Hydroxyamino-2-trifluoromethyl-phenol has demonstrated significant antioxidant and radical scavenging capabilities. The phenol-diamide compound is water-soluble, non-toxic, and efficient in trapping Reactive Oxygen Species (ROS) while chelating metal ions like Cu(ii) and Fe(iii). This dual action provides a protective effect against ROS-induced cell death, highlighting its potential in antioxidant therapies and cellular protection studies (Eckshtain-Levi et al., 2016).
Lipid Peroxidation Inhibition
Phenolic compounds, including 5-Hydroxyamino-2-trifluoromethyl-phenol, have been studied for their role in inhibiting lipid peroxidation. This compound interacts with radicals like diphenylpicrylhydrazyl (DPPH) and shows a strong capacity to inhibit lipid peroxidation induced by Fe2+/ascorbate, which can be crucial in preventing oxidative stress in cellular membranes (Dinis, Maderia, & Almeida, 1994).
Detection and Determination of Nitrogen Compounds
5-Hydroxyamino-2-trifluoromethyl-phenol has utility in detecting certain nitrogen compounds. It shows a significant reaction with Folin-Ciocalteu phenol reagent, especially with hydroxyamino or hydrazino derivatives. This property extends its application in colorimetric methods and thin-layer chromatography for detecting and determining nitrogen compounds in basic extracts (Ikawa, Schaper, Dollard, & Sasner, 2003).
Chemical Synthesis and Modification
The compound is instrumental in chemical synthesis and modification processes. For instance, phenol derivatives, including 5-Hydroxyamino-2-trifluoromethyl-phenol, have been trifluoromethylated using copper/Togni reagent, showcasing their versatility in organic synthesis (Egami, Ide, Kawato, & Hamashima, 2015).
Spectroscopic and Structural Analysis
The compound also plays a role in spectroscopic and structural analysis. Its molecular structure and spectroscopic properties have been investigated through various techniques, including X-ray diffraction and UV-vis spectroscopy. These studies contribute to the understanding of its electronic structure, vibrational frequencies, and absorption spectra (Koşar et al., 2012).
Anticancer Activity
Research has explored the potential anticancer activity of compounds related to 5-Hydroxyamino-2-trifluoromethyl-phenol. Schiff bases and other derivatives have shown promising results against cancer cell lines, indicating the compound's relevance in the development of novel anticancer agents (Uddin et al., 2020).
Mecanismo De Acción
Mode of Action
It is known that phenolic compounds, which this compound is a part of, have pharmacological actions that stem mainly from their free radical scavenging and metal chelating properties as well as their effects on cell signaling pathways and gene expression .
Biochemical Pathways
Phenolic compounds are known to regulate several pathways in in-vitro studies . They have been reported to produce beneficial effects in oxidative stress by regulating several pathways .
Result of Action
Phenolic compounds are known to have antioxidant activities that depend on the arrangement of functional groups about the nuclear structure .
Propiedades
IUPAC Name |
5-(hydroxyamino)-2-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2/c8-7(9,10)5-2-1-4(11-13)3-6(5)12/h1-3,11-13H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFSWBDZYCGKZLM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NO)O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxyamino-2-trifluoromethyl-phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


